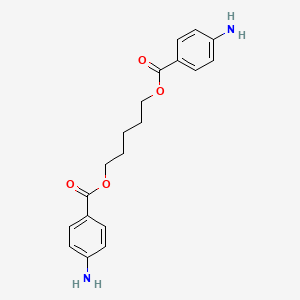

Bis(4-aminobenzoic acid)1,5-pentanediyl

Beschreibung

Bis(4-aminobenzoic acid)1,5-pentanediyl is a symmetric dimeric compound comprising two 4-aminobenzoic acid moieties connected via a 1,5-pentanediyl linker. The structure can be represented as 4-NH₂-C₆H₄-COO-(CH₂)₅-OOC-C₆H₄-NH₂-4, where the carboxylic acid groups of 4-aminobenzoic acid are esterified with 1,5-pentanediol.

The amino groups on the benzene rings may enable applications in pharmaceuticals, agrochemicals, or materials science, though specific data on its bioactivity or material properties remain undocumented in the available literature.

Eigenschaften

IUPAC Name |

5-(4-aminobenzoyl)oxypentyl 4-aminobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c20-16-8-4-14(5-9-16)18(22)24-12-2-1-3-13-25-19(23)15-6-10-17(21)11-7-15/h4-11H,1-3,12-13,20-21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBBFLRSDLLYKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCCCCCOC(=O)C2=CC=C(C=C2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-aminobenzoic acid)1,5-pentanediyl typically involves the reaction of 4-aminobenzoic acid with a 1,5-dibromopentane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino groups of the 4-aminobenzoic acid attack the bromine atoms of the 1,5-dibromopentane, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of Bis(4-aminobenzoic acid)1,5-pentanediyl can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(4-aminobenzoic acid)1,5-pentanediyl can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups.

Reduction: The carboxylic acid groups can be reduced to alcohols.

Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Electrophiles such as acyl chlorides and alkyl halides can react with the amino groups under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of amide or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Bis(4-aminobenzoic acid)1,5-pentanediyl has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of high-performance polymers and materials with enhanced thermal and mechanical properties

Wirkmechanismus

The mechanism of action of Bis(4-aminobenzoic acid)1,5-pentanediyl involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound’s ability to undergo various chemical modifications also allows it to interact with different molecular targets, making it a versatile tool in research and therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Functional Group Analysis

- Aromatic Amines (Target Compound): The amino groups enhance water solubility via protonation and hydrogen bonding, distinguishing it from non-polar analogs like brominated esters. These groups also enable conjugation with biomolecules or participation in Schiff base formation .

- Bromoalkyl Esters (e.g., 53219-90-2) : Bromine substituents increase lipophilicity and reactivity in nucleophilic substitutions, making such compounds candidates for agrochemical intermediates .

- Acrylates (e.g., 36840-85-4): The presence of double bonds allows radical polymerization, critical in coatings and adhesives. The target compound lacks this reactivity but may serve as a monomer in polyamides or polyesters .

Physicochemical and Application Comparison

- Solubility: The target compound’s amino groups likely improve aqueous solubility compared to fluorinated or brominated analogs, which are more suited for hydrophobic applications .

- Thermal Stability : Fluorinated esters (e.g., 918-36-5) exhibit superior thermal resistance due to C-F bonds, whereas the target compound may degrade at lower temperatures .

- Biological Activity: Compounds with thiazolidinone or aryl groups (as in ) demonstrate fungicidal activity, suggesting that the target’s amino groups could be tailored for antibiotic or enzyme-inhibiting roles .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.